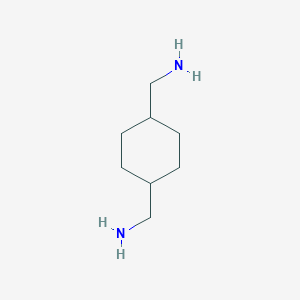

cis-1,4-Bis(aminomethyl)cyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71997. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKYYJDTWKERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062511, DTXSID101298049, DTXSID501302155 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-93-1, 10029-09-1, 10029-07-9 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10029-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10029-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of cis-1,4-Bis(aminomethyl)cyclohexane, a crucial building block in pharmaceutical and materials science. This document details common synthetic routes, purification strategies with a focus on isomer separation, and relevant quantitative data to support experimental design and process development.

Synthesis of 1,4-Bis(aminomethyl)cyclohexane

The primary industrial synthesis of 1,4-Bis(aminomethyl)cyclohexane involves the catalytic hydrogenation of p-xylylenediamine. This process typically yields a mixture of cis and trans isomers. Alternative routes starting from terephthalonitrile or 1,4-bis(hydroxymethyl)cyclohexane have also been reported.

A common method for producing a mixture of cis and trans isomers is through the hydrogenation of p-phenylene diamine over nickel or cobalt catalysts.[1][2] The resulting isomeric mixture serves as the starting material for subsequent isomerization and purification steps to isolate the desired cis-isomer.

Experimental Protocol: Catalytic Hydrogenation of Terephthalonitrile

This protocol describes the synthesis of 1,4-bis(aminomethyl)cyclohexane via the hydrogenation of terephthalonitrile.

Procedure:

-

Charge a high-pressure autoclave with terephthalonitrile and ethanol as the solvent.

-

Add a suitable hydrogenation catalyst (e.g., a proprietary nickel/copper/chromium catalyst).

-

Pressurize the autoclave with hydrogen gas to a pressure of at least 750 psi.

-

Heat the reaction mixture and maintain it at the target temperature for a specified duration (e.g., 300 minutes).

-

After the reaction, cool the autoclave, vent the hydrogen, and filter the catalyst from the reaction mixture.

-

Analyze the resulting product mixture to determine the yield of 1,4-bis(aminomethyl)cyclohexane and the presence of any byproducts.

Note: Operating at pressures below 750 psi has been shown to result in significantly lower yields.[3]

Purification and Isomer Separation

The critical step in obtaining pure this compound is the separation of the cis and trans isomers from the crude reaction mixture. Techniques such as distillation and fractional crystallization are commonly employed.

Isomerization to Enrich the trans-Isomer

In some applications, the trans isomer is the desired product. A method for enriching the trans-isomer content involves an isomerization step followed by distillation.[4] This process can be adapted to facilitate the removal of the trans-isomer, thereby enriching the cis-isomer in the remaining mixture.

Experimental Protocol: Isomerization of a cis-rich Mixture

-

A cis-rich mixture of 1,4-bis(aminomethyl)cyclohexane (e.g., 67.8% cis, 32.2% trans) is charged into a reaction vessel equipped with a thermometer and a reflux condenser under a nitrogen atmosphere.[4]

-

An alkali metal compound, such as sodium hydride, and p-xylylenediamine are added to the mixture.[4]

-

The reaction mixture is heated to a specific temperature (e.g., 110°C) and held for a designated time (e.g., 8 hours) to facilitate isomerization.[4]

-

Following the isomerization, the reaction product is purified by distillation.[4]

Separation via Dihydrochloride Formation

A patented method for separating the cis and trans isomers involves their conversion to dihydrochlorides in a methanol solution. This process allows for the recovery of a major amount of the trans isomer, which can be followed by the isolation of the cis isomer.[5]

Quantitative Data

The following tables summarize quantitative data reported in the literature for the synthesis and purification of 1,4-Bis(aminomethyl)cyclohexane.

| Starting Material | Catalyst | Solvent | Pressure (psi) | Reaction Time (min) | Yield of 1,4-bis(aminomethyl)cyclohexane | Reference |

| Terephthalonitrile | Not specified | Ethanol | 500 | 300 | 8% | [3] |

| Isomerization Starting Ratio (cis/trans) | Isomerization Conditions | Final Isomer Ratio (cis/trans) | Purity of Isolated Isomers | Reference |

| 80/20 | 5% Ru on alumina, sodium methoxide, 200°C, 2 hours | 65/35 | Not specified | [1] |

| Not specified | Conversion to dihydrochlorides | Not applicable | trans-TMCHD: 99+% pure, cis-TMCHD: 95+% pure | [5] |

Visualizing the Workflow

Synthesis Pathway

Caption: Synthesis of 1,4-Bis(aminomethyl)cyclohexane.

Purification and Isomer Separation Workflow

Caption: Purification and Isomer Separation Workflow.

References

- 1. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 2. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Spectroscopic Characterization of cis-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cis-1,4-Bis(aminomethyl)cyclohexane, a versatile diamine building block utilized in various research and development applications, including the synthesis of pharmaceuticals and specialty polymers. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.71 | Multiplet | 4H | Cyclohexane ring protons |

| ~1.45 | Multiplet | 4H | Cyclohexane ring protons |

| ~1.10 | Multiplet | 2H | Methine protons (CH) |

| 2.55 | Doublet | 4H | Methylene protons (CH₂-N) |

| 1.33 | Singlet (broad) | 4H | Amine protons (NH₂) |

¹³C NMR Data

Experimental ¹³C NMR data for this compound is not currently available in publicly accessible databases.

Infrared (IR) Spectroscopy Data

The following data is based on a typical Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1450 | Medium | C-H bend (methylene) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry Data

The following data corresponds to the electron ionization (EI) mass spectrum of this compound.[3]

| m/z | Relative Intensity (%) | Assignment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 125 | 20 | [M - NH₃]⁺ |

| 112 | 100 | [M - CH₂NH₂]⁺ |

| 97 | 30 | |

| 82 | 45 | |

| 56 | 80 | |

| 44 | 60 | [CH₂NH₂]⁺ |

| 30 | 95 | [CH₂NH]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Isopropanol or acetone for cleaning

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)[2]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column for separation.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Physical properties of cis-1,4-Bis(aminomethyl)cyclohexane (solubility, melting point)

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(aminomethyl)cyclohexane

This technical guide provides a detailed overview of the key physical properties of cis-1,4-Bis(aminomethyl)cyclohexane and its common isomeric mixture, focusing on solubility and melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize alicyclic diamines. This document outlines the physical characteristics, methods for their determination, and a logical workflow for property analysis.

Physical Properties Summary

1,4-Bis(aminomethyl)cyclohexane is most commonly available as a mixture of cis and trans isomers (CAS No. 2549-93-1).[1][2] The pure cis-isomer is also commercially available (CAS No. 10029-09-1).[3] Both the isomerically pure substance and the mixture present as a colorless to almost colorless clear liquid at room temperature.[3][4][5] The compound is noted to be air sensitive and should be stored under an inert atmosphere.[2][4]

Data Presentation

The quantitative physical properties for 1,4-Bis(aminomethyl)cyclohexane are summarized in the table below. Data primarily corresponds to the mixture of cis and trans isomers unless otherwise specified.

| Property | Value | Isomer | Reference(s) |

| Melting Point | -9 °C | cis/trans mix | [2] |

| Physical State | Liquid at 20°C | cis & cis/trans mix | [3][4][5] |

| Molecular Formula | C₈H₁₈N₂ | Not applicable | [1][2] |

| Molecular Weight | 142.24 g/mol | Not applicable | [1][2] |

| Water Solubility | Soluble | cis/trans mix | [2] |

| Solvent Solubility | Soluble in organic solvents (by inference from 1,3-isomer) | Not specified | [6] |

| Boiling Point | 240-245 °C | cis/trans mix | [2] |

| Density | 0.94 g/cm³ | cis/trans mix | [2] |

| Refractive Index | 1.491-1.495 | cis/trans mix | [2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the solubility and melting point of amine compounds like 1,4-Bis(aminomethyl)cyclohexane.

Determination of Solubility

The solubility of an amine is assessed in various solvents to understand its polarity and basicity.

2.1.1 Protocol for Water Solubility

-

Add approximately 0.5 mL of deionized water to a clean test tube.

-

Introduce 1-2 drops of the liquid amine sample into the test tube.

-

Agitate the tube vigorously for 30-60 seconds.

-

Observe the solution. A completely homogeneous and clear solution indicates solubility. Cloudiness or the presence of distinct layers indicates insolubility or partial solubility.

-

To confirm the basicity of the amine, touch a clean glass stirring rod to the solution and then to a strip of red litmus paper or pH paper. A color change to blue (or a pH reading > 8) is characteristic of an amine.

2.1.2 Protocol for Acid Solubility This test is crucial for amines that are insoluble in water. The basic nitrogen atom is protonated by acid, forming a water-soluble ammonium salt.

-

Add approximately 0.5 mL of a 5% hydrochloric acid (HCl) solution to a clean test tube.

-

Introduce 1-2 drops of the liquid amine sample.

-

Stir the mixture vigorously.

-

Observe the solution. The formation of a clear, homogeneous solution indicates that the compound is a base and has formed a soluble salt, confirming the presence of an amine functional group.

Determination of Melting/Freezing Point

Since 1,4-Bis(aminomethyl)cyclohexane is a liquid at room temperature, the relevant property is its freezing point (or melting point for a frozen sample). The procedure is fundamentally the same as a standard melting point determination but requires initial cooling.

-

Sample Preparation: Place a small liquid sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Cooling: Place the capillary tube in a suitable apparatus (such as a Mel-Temp or Thiele tube) that has been cooled to below the expected melting point (e.g., -15 °C). A cooling bath of dry ice and acetone can be used to freeze the sample initially.

-

Heating: Begin heating the sample slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Visualization of Experimental Workflow

The logical process for determining the physical properties of an unknown amine sample is depicted in the following workflow diagram.

Caption: Workflow for Physical Property Determination of an Amine.

References

- 1. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2549-93-1,1,4-Cyclohexanebis(methylamine) | lookchem [lookchem.com]

- 3. This compound | 10029-09-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. labproinc.com [labproinc.com]

- 6. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

A Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,4-Bis(aminomethyl)cyclohexane, a versatile cycloaliphatic diamine. It details the compound's chemical identity, including its CAS number and synonyms, and delves into its primary applications in polymer chemistry and potential relevance in drug discovery. This document offers structured data on its properties, detailed experimental protocols for its use in the synthesis of polyamides and as a curing agent for epoxy resins, and explores the potential biological significance of related structures.

Chemical Identity and Properties

This compound is a cycloaliphatic diamine featuring two primary amine groups attached to a cyclohexane ring in a cis configuration. This specific stereochemistry influences its physical and chemical properties, making it a valuable building block in various chemical syntheses.

| Identifier | Value |

| CAS Number | 10029-09-1[1] |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.25 g/mol [1] |

Synonyms:

Applications in Polymer Chemistry

The primary industrial application of this compound lies in polymer synthesis, where it serves as a monomer for polyamides and a curing agent for epoxy resins. The stereochemistry of the diamine is a critical factor in determining the physical properties of the resulting polymers. For instance, in polyamides, a higher ratio of the trans-isomer can lead to improved melting point and thermal stability.[2] Similarly, polyurethanes derived from the trans-isomer exhibit enhanced heat resistance and solubility.[2]

Polyamide Synthesis

This compound can be polymerized with dicarboxylic acids or their derivatives to form polyamides. The following is a general experimental protocol for the synthesis of a polyamide using this diamine.

Experimental Protocol: Synthesis of Polyamide

An ether diamine monomer containing a cyclohexane structure, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), was synthesized through a nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and p-chloronitrobenzene in the presence of K₂CO₃, which was followed by catalytic hydrazine reduction.[3] Using triphenyl phosphite and pyridine as a condensing agent, novel polyamides were directly polycondensated from BAPC with various aromatic dicarboxylic acids in an N-methyl-2-pyrrolidone (NMP) solution containing dissolved calcium chloride.[3] The resulting polyamides exhibited inherent viscosities ranging from 0.97 to 1.61 dLg⁻¹.[3]

Epoxy Resin Curing Agent

This compound is an effective curing agent for epoxy resins, valued for its low viscosity and ability to produce cured products with a high glass transition temperature (Tg).[4] The amine groups react with the epoxide rings of the resin to form a cross-linked polymer network.

Experimental Workflow: Epoxy Resin Curing

The following diagram illustrates the general workflow for curing an epoxy resin with an amine hardener like this compound.

Caption: General workflow for curing epoxy resins.

Experimental Protocol: Epoxy Resin Curing

While a specific detailed protocol for the cis-isomer was not found in the searched literature, a general procedure for amine curing of epoxy resins can be adapted. The cycloaliphatic epoxy resin TTA21P can be cured with amines such as isophorone diamine (IPDA) or D230, though this reaction requires high temperatures for a prolonged period to achieve full curing.[5] The addition of a promoter, such as a boron trifluoride complex, can significantly reduce the curing temperature and time.[5]

Relevance in Drug Development

While direct pharmacological studies on this compound are not extensively documented in the available literature, the cyclohexane-diamine scaffold is of significant interest in medicinal chemistry.

Platinum(II) Complexes with Cytotoxic Activity

A study on the related compound, 1,2-bis(aminomethyl)cyclohexane, has shown that it can be used as a carrier ligand in novel platinum(II) complexes.[6] These complexes have demonstrated in vitro tumor cell growth inhibitory activity against human carcinoma cell lines A2780 and A2780cisR, the latter being resistant to the common chemotherapy drug cisplatin.[6] The study highlights the potential of such cyclohexane-based diamines to overcome cisplatin resistance.[6] The interaction of these complexes with DNA was investigated, suggesting that DNA is a primary target for their cytotoxic effects.[6]

Logical Relationship: From Ligand to Potential Anticancer Agent

Caption: Potential pathway to developing cytotoxic agents.

Structural Component of a Marketed Drug

The trans-isomer of a related structure, 4-substituted cyclohexane-1-amine, is a key structural element in the antipsychotic drug Cariprazine.[7] This highlights the importance of the cyclohexane-amine moiety in the design of centrally acting pharmaceuticals. Biocatalytic methods using transaminases are being explored for the stereoselective production of these trans-isomers.[7]

Conclusion

This compound is a valuable chemical intermediate with well-established applications in polymer science. Its specific stereochemistry plays a crucial role in defining the properties of resulting polyamides and epoxy resins. While its direct biological activity is not yet thoroughly elucidated, the broader class of cyclohexane-diamines and related structures shows significant promise in the development of novel therapeutics, particularly in the area of oncology and central nervous system disorders. Further research into the synthesis of its derivatives and their pharmacological evaluation is warranted to fully explore its potential in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 6. Design, synthesis and SAR studies of novel 1,2-bis(aminomethyl)cyclohexane platinum(II) complexes with cytotoxic activity. Studies of interaction with DNA of iodinated seven-membered 1,4-diaminoplatinocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity cis-1,4-Bis(aminomethyl)cyclohexane

For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. cis-1,4-Bis(aminomethyl)cyclohexane, a key building block in the synthesis of various organic molecules, is available from a range of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, available purity data, and detailed experimental protocols for isomer analysis.

Supplier Landscape and Purity Overview

Several chemical suppliers offer this compound. While many provide a mixture of cis and trans isomers, a select few offer the high-purity cis isomer specifically. The stated purity for most products is typically greater than 98% as determined by gas chromatography (GC). However, the precise isomeric ratio is a critical parameter that often requires further investigation by the end-user.

Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Name | CAS Number | Stated Purity | Notes |

| TCI Chemicals | This compound | 10029-09-1 | >98.0% (GC) | Also offers the cis- and trans- mixture.[1] |

| Simson Pharma Limited | This compound | 10029-09-1 | High quality, accompanied by a Certificate of Analysis. | Specializes in pharmaceutical standards. |

| Sigma-Aldrich | 1,4-bis-(aminomethyl)-cyclohexane (mixture of isomers) | 2549-93-1 | Not specified | Product intended for early discovery research; buyer assumes responsibility for purity confirmation.[2] |

| Advent Bio | 1,4-Bis(aminomethyl)cyclohexane (cis- and trans- mixture) | 2549-93-1 | High quality | Offers bulk quantities. |

| Fisher Scientific | This compound 98.0+% | 10029-09-1 | 98.0+% | Distributed for TCI America.[3] |

Note: While a Certificate of Analysis (CoA) is often available upon request, the level of detail regarding the isomeric ratio can vary. It is recommended to contact the supplier directly for specific batch data if high isomeric purity is critical for the application.

Experimental Protocols for Isomer Analysis

Accurate determination of the cis/trans isomer ratio is crucial for applications where stereochemistry influences the final product's properties. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating and quantifying the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane. The separation is based on the different boiling points and interactions of the isomers with the stationary phase of the GC column.

Methodology:

-

Column Selection: A polar capillary column is recommended for optimal separation of the isomers. A column with a cyanopropyl-based stationary phase is often effective.

-

Sample Preparation:

-

Prepare a dilute solution of the 1,4-Bis(aminomethyl)cyclohexane sample in a suitable solvent such as methanol or dichloromethane. A typical concentration is 1 mg/mL.

-

If derivatization is necessary to improve volatility or peak shape, consult relevant literature for appropriate derivatizing agents (e.g., silylation reagents).

-

-

GC Parameters (starting point):

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the cis and trans isomers based on their retention times. The elution order may vary depending on the column and conditions.

-

Quantify the relative peak areas to determine the isomeric ratio.

-

NMR Spectroscopy for Isomer Identification

¹H NMR spectroscopy is an invaluable tool for distinguishing between cis and trans isomers based on the differences in the chemical shifts and coupling constants of the cyclohexane ring protons.

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Spectral Analysis:

-

Chemical Shifts: The axial and equatorial protons in the cyclohexane ring will have distinct chemical shifts. In the cis isomer, the two aminomethyl groups are on the same side of the ring (one axial, one equatorial in the chair conformation), leading to a different magnetic environment compared to the trans isomer where they are on opposite sides (both equatorial or both axial).

-

Coupling Constants (J-values): The coupling constants between adjacent protons in the cyclohexane ring are highly dependent on the dihedral angle. Trans isomers often exhibit larger coupling constants for axial-axial proton interactions (typically 8-13 Hz) compared to axial-equatorial and equatorial-equatorial interactions (typically 2-5 Hz). These differences in coupling patterns can be used to assign the stereochemistry.

-

Applications in Drug Development and Material Science

High-purity this compound serves as a versatile building block in several areas:

-

Pharmaceutical Synthesis: It is used as a diamine linker in the synthesis of novel therapeutic agents. The defined stereochemistry of the cis isomer can be crucial for achieving the desired biological activity and pharmacological profile.

-

Polymer Chemistry: This compound is a monomer used in the production of polyamides and as a curing agent for epoxy resins. The stereochemistry of the diamine influences the polymer's physical properties, such as its melting point, solubility, and thermal stability.[4][5][6] For instance, it is known that the trans isomer can lead to polyamides with higher melting points and thermal stability.

Visualizations

Supplier Landscape

Caption: Commercial supplier landscape for this compound.

General Workflow for Isomer Purity Analysis

Caption: General workflow for determining the isomeric purity of 1,4-Bis(aminomethyl)cyclohexane.

References

- 1. 1,4-Bis(aminomethyl)cyclohexane | 2549-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1,4-BIS-(AMINOMETHYL)-CYCLOHEXANE (MIXTURE OF ISOMERS) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of cis-1,4-Bis(aminomethyl)cyclohexane. Due to a lack of specific published experimental studies on the thermal analysis of the pure cis-isomer monomer, this document also furnishes detailed, generalized experimental protocols for undertaking such an analysis. Furthermore, it discusses the expected degradation products based on available safety data.

Introduction

This compound is a diamine building block utilized in the synthesis of various polymers, such as polyamides and polyimides, and has potential applications in drug development and material science. An understanding of its thermal stability is crucial for determining safe handling and processing temperatures, as well as for predicting the long-term stability of materials derived from it. This guide aims to consolidate the available information and provide a framework for further experimental investigation.

Thermal Stability and Decomposition Data

Currently, there is no publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) that specifically details the decomposition temperature of this compound. Safety Data Sheets (SDS) for this compound and its mixtures with the trans-isomer consistently report that the decomposition temperature is "not available" or "no information available".[1][2][3] The compound is generally stated to be stable under normal storage conditions.[1][3]

Hazardous Decomposition Products

In the event of thermal decomposition, the following hazardous substances are expected to be generated.[1][2][3][4] This information is critical for safety assessments and for designing appropriate ventilation and mitigation strategies during high-temperature applications.

| Decomposition Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to proceed through the cleavage of its chemical bonds at elevated temperatures, leading to the formation of smaller, volatile molecules. The presence of nitrogen and carbon in the structure logically leads to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide under thermal stress, particularly in the presence of oxygen.

Caption: Conceptual pathway for the thermal degradation of this compound.

Experimental Protocols for Thermal Analysis

For researchers intending to quantify the thermal stability of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Use an inert sample pan, typically platinum or alumina.

-

-

Sample Preparation:

-

As this compound is a liquid at room temperature, carefully pipette a small, representative sample (typically 5-10 mg) into the TGA pan.

-

Record the exact initial mass of the sample.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon should be used to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point for initial screening.

-

Temperature Range: The experiment should typically be run from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset of decomposition is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Hermetically seal a small amount of the liquid sample (typically 2-5 mg) in an aluminum or stainless steel DSC pan to prevent evaporation before decomposition.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: The temperature range should be similar to that used in the TGA analysis.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks may correspond to melting or boiling, while exothermic peaks typically indicate decomposition.

-

The onset temperature of the exothermic decomposition peak provides information on the initiation of the degradation process.

-

Generalized Experimental Workflow for Evolved Gas Analysis

To identify the specific gaseous products evolved during decomposition, a hyphenated technique such as TGA coupled with Mass Spectrometry (TGA-MS) or TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended.

Caption: A generalized workflow for analyzing thermal stability and evolved gases using TGA-MS.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis Using cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine monomer that imparts unique properties to polyamides. The presence of the cyclohexane ring in the polymer backbone can enhance thermal stability, mechanical strength, and solubility in certain organic solvents compared to their purely aliphatic counterparts. The cis configuration of the aminomethyl groups influences the polymer chain's geometry, affecting its packing and crystalline properties. These polyamides are of interest in various applications, including high-performance fibers, engineering plastics, and matrices for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound. The protocols are based on established methods for polyamide synthesis and have been adapted for this specific monomer.

Data Presentation

The properties of polyamides synthesized from cycloaliphatic diamines can vary significantly based on the comonomer (diacid or diacid chloride) and the polymerization method. Below is a summary of typical properties reported for polyamides containing a 1,4-cyclohexane moiety.

| Property | Polyamide with Aliphatic Diacid (e.g., Adipic Acid) | Polyamide with Aromatic Diacid (e.g., Terephthalic Acid) | Reference(s) |

| Thermal Properties | |||

| Glass Transition (Tg) | 80 - 120 °C | 150 - 250 °C | [1] |

| Melting Temperature (Tm) | 250 - 290 °C | > 300 °C (often decomposes before melting) | [1] |

| Decomposition Temp (Td) | ~ 400 °C | > 450 °C | [1] |

| Mechanical Properties | |||

| Tensile Strength | 50 - 80 MPa | 80 - 120 MPa | [2] |

| Tensile Modulus | 1.5 - 2.5 GPa | 2.5 - 4.0 GPa | [2] |

| Elongation at Break | 50 - 150 % | 5 - 20 % | [2] |

| Solubility | |||

| Soluble in strong acids (e.g., sulfuric acid, formic acid), m-cresol. | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) with added salts (e.g., LiCl), and strong acids. | [1] |

Experimental Protocols

Two primary methods for synthesizing polyamides from this compound are presented: Interfacial Polymerization and Melt Polymerization.

Protocol 1: Interfacial Polymerization

This method is suitable for the synthesis of aromatic or semi-aromatic polyamides at low temperatures using a diacid chloride.

Materials:

-

This compound

-

Terephthaloyl chloride (or other aromatic diacid chloride)

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Distilled water

-

Acetone

Equipment:

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Glass rod or tweezers

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Aqueous Phase Preparation: In a 250 mL beaker, dissolve a specific amount of this compound and sodium hydroxide in distilled water.

-

Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in hexane.

-

Polymerization: Carefully pour the organic phase over the aqueous phase to form two distinct layers. The polyamide will form at the interface of the two layers.

-

Polymer Film Formation: Using a glass rod or tweezers, gently grasp the polyamide film at the interface and pull it out continuously. A rope of polyamide can be drawn.

-

Washing: Wash the collected polyamide thoroughly with distilled water and then with acetone to remove unreacted monomers and salts.

-

Drying: Dry the polyamide in an oven at a suitable temperature (e.g., 80 °C) under vacuum until a constant weight is achieved.

Protocol 2: Melt Polymerization

This method is suitable for the synthesis of aliphatic polyamides from a diamine and a dicarboxylic acid.

Materials:

-

This compound

-

Adipic acid (or other aliphatic dicarboxylic acid)

-

Nitrogen gas supply

-

Methanol or Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen inlet and outlet

-

Vacuum connection

Procedure:

-

Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in methanol or ethanol. The nylon salt will precipitate.

-

Salt Isolation: Filter the salt and wash it with cold methanol or ethanol. Dry the salt under vacuum.

-

Polycondensation: Place the dried nylon salt in a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating under Nitrogen: Heat the flask gradually under a slow stream of nitrogen. The salt will melt, and water will start to evolve.

-

Vacuum Application: Once the initial evolution of water has subsided, apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.

-

Polymer Isolation: After several hours, the viscosity of the melt will increase significantly. Cool the reactor and isolate the solid polyamide.

Visualizations

Caption: General workflow for polyamide synthesis.

Caption: General structure of the resulting polyamide.

References

Application Notes and Protocols: cis-1,4-Bis(aminomethyl)cyclohexane as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a cycloaliphatic diamine that serves as an effective curing agent for epoxy resins. Its unique chemical structure, featuring a cyclohexane ring, imparts notable properties to the cured epoxy network, including high glass transition temperature (Tg), low viscosity, and rapid curing characteristics. These attributes make it a suitable candidate for applications demanding high performance, such as in the formulation of advanced composites, structural adhesives, and coatings. This document provides detailed application notes, experimental protocols, and quantitative data for utilizing this compound as a curing agent for epoxy resins.

Curing Mechanism

The curing of epoxy resins with this compound proceeds primarily through the nucleophilic addition of the primary amine groups to the epoxide rings of the epoxy resin. Each amine group contains two active hydrogen atoms, allowing for the formation of a highly cross-linked, three-dimensional thermoset network. This reaction can be initiated at ambient temperature and accelerated with the application of heat. The rigid cycloaliphatic structure of the curing agent contributes to the high thermal and mechanical performance of the final cured product.

Quantitative Data on Cured Resin Properties

The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with bis(aminomethyl)cyclohexane. It is important to note that the specific properties can vary depending on the exact epoxy resin used, the stoichiometry of the mixture, and the curing schedule. The data presented here is a synthesis of values reported for epoxy systems cured with isomers of 1,4-bis(aminomethyl)cyclohexane and is intended to serve as a guide.

Table 1: Mechanical Properties of Cured Epoxy Resin

| Property | Typical Value Range | Test Method |

| Tensile Strength | 70 - 90 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |

| Flexural Strength | 100 - 130 MPa | ASTM D790 |

| Flexural Modulus | 2.8 - 3.8 GPa | ASTM D790 |

| Compressive Strength | 90 - 120 MPa | ASTM D695 |

Table 2: Thermal Properties of Cured Epoxy Resin

| Property | Typical Value Range | Test Method |

| Glass Transition Temperature (Tg) | 140 - 180 °C | DSC (ASTM E1356) |

| Onset Decomposition Temperature (Td) | 300 - 350 °C | TGA (ASTM E1131) |

| Coefficient of Thermal Expansion (CTE) | 50 - 70 µm/m°C | TMA (ASTM E831) |

Experimental Protocols

Stoichiometry Calculation

To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of the epoxy resin and the curing agent. The amount of curing agent required can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the resin.

Amine Hydrogen Equivalent Weight (AHEW) Calculation:

AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)

For this compound (C₈H₁₈N₂), the molecular weight is approximately 142.24 g/mol . It has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.

AHEW = 142.24 g/mol / 4 = 35.56 g/eq

Parts by Weight (phr) Calculation:

phr (parts per hundred resin) = (AHEW / EEW) * 100

For example, for an epoxy resin with an EEW of 180 g/eq:

phr = (35.56 / 180) * 100 ≈ 19.76 phr

This means approximately 19.76 parts by weight of this compound should be used for every 100 parts by weight of the epoxy resin.

Curing Protocol

A typical curing schedule for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound is as follows:

-

Mixing: The epoxy resin and curing agent are weighed to the correct stoichiometric ratio in a clean, dry container. The components are then thoroughly mixed at room temperature for 5-10 minutes until a homogeneous mixture is achieved. To ensure complete mixing, a "two-cup" method is recommended, where the mixture is transferred to a second clean cup and mixed again.

-

Degassing: The mixture is then degassed in a vacuum chamber at room temperature for 10-15 minutes, or until all visible air bubbles have been removed.

-

Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical two-stage curing schedule is recommended for optimal cross-linking:

-

Initial Cure: 2 hours at 80°C.

-

Post-Cure: 3 hours at 150°C.

-

The mold should be allowed to cool to room temperature before demolding the cured sample.

Characterization Protocols

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.

-

Procedure:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample back to 25°C.

-

Perform a second heating scan from 25°C to 200°C at 10°C/min.

-

-

Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve of the second heating scan, according to ASTM E1356.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small sample (10-15 mg) of the fully cured epoxy resin is placed in a ceramic or platinum TGA pan.

-

Procedure:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

-

Analysis: The onset of decomposition is determined from the TGA thermogram, typically as the temperature at which 5% weight loss occurs.

-

Instrument: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Acquire a spectrum of the uncured epoxy-amine mixture.

-

Acquire spectra at various intervals during the curing process.

-

Acquire a final spectrum of the fully cured material.

-

-

Analysis: The curing process is monitored by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and the primary amine N-H bending peak (around 1600 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹).

Visualizations

Application Notes and Protocols for Interfacial Polymerization using a Cycloaliphatic Diamine

A-Note-ID: AN-IP-001

Introduction

Interfacial polymerization is a powerful technique for the in-situ formation of thin-film composite (TFC) membranes, which are widely employed in separation processes such as nanofiltration and reverse osmosis. The performance of these membranes is critically dependent on the choice of monomers. The use of cycloaliphatic diamines, such as cis-1,4-Bis(aminomethyl)cyclohexane, is of growing interest due to the potential for creating membranes with enhanced stability and unique separation characteristics compared to their aromatic counterparts.

Experimental Protocol

This protocol details the steps for the preparation of a thin-film composite polyamide membrane on a porous support.

Materials:

-

Porous support membrane (e.g., polysulfone (PSf) or polyacrylonitrile (PAN))

-

Aqueous phase monomer: 1,4-cyclohexanediamine (CHD)

-

Organic phase monomer: Trimesoyl chloride (TMC)

-

Deionized (DI) water

-

n-hexane (or other suitable organic solvent)

-

Sodium hydroxide (NaOH) for support hydrolysis (optional, depending on the support material)

Equipment:

-

Membrane casting or holding frame

-

Glass plate

-

Rubber roller

-

Beakers and graduated cylinders

-

Pipettes

-

Forceps

-

Oven for drying

Procedure:

-

Support Membrane Preparation:

-

If required, the porous support membrane (e.g., PAN) is first hydrolyzed to improve its hydrophilicity. This can be achieved by immersing the support in a 2M NaOH solution at 50°C for 30 minutes.

-

Following hydrolysis, the support membrane is thoroughly washed with DI water until the pH of the rinse water is neutral (pH 7).

-

The prepared support is stored in DI water until use.

-

-

Aqueous Phase Application:

-

The wet support membrane is secured onto a clean glass plate or a dedicated frame.

-

Excess water from the surface of the support is removed using a rubber roller to ensure a uniform application of the aqueous solution.

-

An aqueous solution of the diamine is prepared. For example, a 2.5 wt.% solution of 1,3-cyclohexanediamine (an isomer of the 1,4-diamine) has been used in similar studies.[2][3][4]

-

The aqueous diamine solution is poured onto the surface of the support membrane and allowed to remain in contact for a specified duration, for instance, 2 minutes.[2][3][4]

-

-

Interfacial Polymerization Reaction:

-

After the designated contact time, the excess aqueous solution is drained from the membrane surface.

-

An organic solution of the acyl chloride is then poured over the amine-saturated support. A typical concentration used in related studies is 1 wt.% TMC in n-hexane.[2][3][4]

-

The interfacial polymerization reaction is allowed to proceed for a short period, for example, 30 seconds.[2][3][4]

-

-

Post-Treatment:

-

Following the reaction, the organic solution is drained off.

-

The resulting thin-film composite membrane is then washed with n-hexane to remove any unreacted TMC.

-

The membrane is subsequently heat-cured in an oven at a specific temperature and duration (e.g., 60°C for 10 minutes) to complete the cross-linking of the polyamide layer.

-

Finally, the finished TFC membrane is stored in DI water until it is needed for characterization or use.

-

Quantitative Data Summary

The performance of TFC membranes is evaluated based on several key metrics, including water flux and salt rejection. The following table summarizes representative performance data for a TFC membrane fabricated using 1,3-cyclohexanediamine (CHDA) and trimesoyl chloride (TMC), which is presented here as an illustrative example of the expected performance of a cycloaliphatic diamine-based membrane.[2][3][4]

| Parameter | Value | Conditions |

| Water Flux (Jw) | 18.24 ± 1.33 L m⁻² h⁻¹ | Feed: Deionized water; Draw: 1 M Na₂SO₄ solution |

| Reverse Salt Flux (Js) | 5.75 ± 1.12 g m⁻² h⁻¹ | Feed: Deionized water; Draw: 1 M Na₂SO₄ solution |

| Js/Jw | 0.32 ± 0.07 g/L | Calculated from the water and reverse salt flux values |

Visualizations

.dot

References

- 1. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution Polymerization of Polyamides with cis-1,4-Bis(aminomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of semi-aromatic polyamides via solution polymerization, utilizing cis-1,4-Bis(aminomethyl)cyclohexane as the aliphatic diamine monomer. The inclusion of the cycloaliphatic diamine is intended to impart unique properties to the resulting polyamides, such as improved solubility and modified thermal characteristics, which can be advantageous in various applications, including the development of advanced materials for drug delivery systems and medical devices.

Two primary methods for solution polymerization are detailed: Low-Temperature Solution Polycondensation and Direct Polycondensation (Yamazaki-Higashi Reaction).

Key Monomers

| Monomer | Structure | Molar Mass ( g/mol ) |

| This compound | NH₂CH₂-C₆H₁₀-CH₂NH₂ | 142.25 |

| Terephthaloyl Chloride | C₆H₄(COCl)₂ | 203.02 |

| Isophthaloyl Chloride | C₆H₄(COCl)₂ | 203.02 |

| Terephthalic Acid | C₆H₄(COOH)₂ | 166.13 |

| Isophthalic Acid | C₆H₄(COOH)₂ | 166.13 |

Method 1: Low-Temperature Solution Polycondensation

This method involves the reaction of a diamine with a diacid chloride in an aprotic amide solvent at low temperatures. The reaction is typically rapid and yields high molecular weight polymers.

Experimental Protocol

-

Drying of Solvent and Monomers:

-

Dry N-methyl-2-pyrrolidone (NMP) over calcium hydride (CaH₂) for 24 hours and then distill under reduced pressure.

-

Dry this compound by distillation under reduced pressure.

-

Recrystallize terephthaloyl chloride and isophthaloyl chloride from hexane prior to use.

-

-

Polymerization Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 1.4225 g (10 mmol) of this compound in 40 mL of anhydrous NMP.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 2.0302 g (10 mmol) of solid terephthaloyl chloride (or isophthaloyl chloride) to the stirred solution under a nitrogen atmosphere.

-

Maintain the reaction temperature at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 4 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

-

Polymer Isolation and Purification:

-

Pour the viscous polymer solution into 400 mL of methanol with vigorous stirring.

-

The polyamide will precipitate as a fibrous solid.

-

Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

-

Representative Data

| Polyamide | Diacid Chloride | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C) | Tm (°C) |

| PA-1 | Terephthaloyl Chloride | >95 | 0.95 | 155 | 310 |

| PA-2 | Isophthaloyl Chloride | >95 | 0.88 | 140 | 285 |

¹ Measured in concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C.

Method 2: Direct Polycondensation (Yamazaki-Higashi Reaction)

This method allows for the synthesis of polyamides directly from a dicarboxylic acid and a diamine using a condensing agent, such as triphenyl phosphite and pyridine, in an amide solvent. This approach avoids the need for highly reactive and moisture-sensitive diacid chlorides.

Experimental Protocol

-

Drying of Reagents and Solvent:

-

Dry N-methyl-2-pyrrolidone (NMP), this compound, terephthalic acid, and isophthalic acid as described in Method 1.

-

Dry pyridine over potassium hydroxide (KOH) pellets and distill.

-

Triphenyl phosphite should be distilled under reduced pressure.

-

-

Polymerization Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 1.4225 g (10 mmol) of this compound, 1.6613 g (10 mmol) of terephthalic acid (or isophthalic acid), 0.8 g of lithium chloride (LiCl), and 20 mL of NMP.

-

Add 8 mL of pyridine to the mixture.

-

Heat the solution to 100°C with stirring under a nitrogen atmosphere until all components are dissolved.

-

Add 6.2 g (20 mmol) of triphenyl phosphite to the solution.

-

Continue stirring at 100°C for 3 hours.

-

-

Polymer Isolation and Purification:

-

After cooling to room temperature, pour the polymer solution into 400 mL of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove residual solvents and byproducts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

-

Representative Data

| Polyamide | Dicarboxylic Acid | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C) | Tm (°C) |

| PA-3 | Terephthalic Acid | >90 | 0.85 | 152 | 305 |

| PA-4 | Isophthalic Acid | >90 | 0.78 | 138 | 280 |

¹ Measured in concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C.

Visualization of Experimental Workflows

Caption: Workflow for Low-Temperature Solution Polycondensation.

Caption: Workflow for Direct Polycondensation (Yamazaki-Higashi).

Characterization of Polyamides

The synthesized polyamides can be characterized using a variety of standard techniques to determine their structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (typically showing characteristic peaks around 1630 cm⁻¹ for the C=O stretch and 3300 cm⁻¹ for the N-H stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.

-

Gel Permeation Chromatography (GPC): For the determination of number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Application Notes and Protocols: The Role of cis-1,4-Bis(aminomethyl)cyclohexane in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. While rigid aromatic linkers are commonly used, flexible aliphatic linkers, such as cis-1,4-Bis(aminomethyl)cyclohexane, offer unique opportunities for creating dynamic and responsive frameworks.

This compound is a flexible aliphatic diamine linker. Its non-planar cyclohexane ring and the rotational freedom of the aminomethyl groups can introduce structural flexibility into the MOF architecture. This flexibility can lead to interesting properties such as "breathing" effects in response to external stimuli, which can be advantageous for controlled guest uptake and release, a critical aspect of drug delivery. The amine functional groups also provide sites for further post-synthetic modification, allowing for the tuning of the MOF's properties.

Application: Flexible MOFs for Controlled Drug Delivery

MOFs synthesized with flexible linkers like this compound are of particular interest in the field of drug development. The inherent flexibility of the framework can allow for a more controlled and sustained release of encapsulated drug molecules.[1] The pores of these MOFs can adapt to the size and shape of the guest drug molecule, potentially leading to higher loading capacities. Furthermore, the dynamic nature of the framework may allow for drug release to be triggered by specific physiological conditions, such as pH or temperature changes.[2]

Key Advantages of Using this compound in MOF-based Drug Delivery:

-

Structural Flexibility: The cyclohexane ring in its cis conformation imparts a bent and flexible geometry to the linker, which can lead to the formation of dynamic MOF structures. This flexibility can enable controlled release of therapeutic agents.[1]

-

Amine Functionality: The primary amine groups can serve as coordination sites for metal ions and can also be functionalized post-synthetically to enhance biocompatibility or for targeted drug delivery.

-

Biocompatibility: Aliphatic linkers are often more biocompatible than their aromatic counterparts, which is a crucial consideration for in vivo applications.

Quantitative Data

While specific data for MOFs synthesized with this compound is limited in publicly available literature, the following table presents representative data for MOFs constructed with other flexible aliphatic linkers to provide an indication of their potential properties.

| Property | Representative Value Range | Significance in Drug Delivery |

| BET Surface Area | 500 - 2000 m²/g | A high surface area allows for a high drug loading capacity. |

| Pore Volume | 0.3 - 1.5 cm³/g | A larger pore volume can accommodate a greater amount of the drug. |

| Pore Size | 5 - 20 Å | The pore size must be large enough to encapsulate the drug molecule. |

| Drug Loading Capacity | 10 - 40 wt% | Indicates the mass percentage of the drug that can be loaded. |

| Release Time | 24 - 120 hours | Demonstrates the potential for sustained and controlled release. |

Experimental Protocols

The following is a general protocol for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system may need to be optimized for the desired product.

Protocol: Solvothermal Synthesis of a Flexible MOF

Materials:

-

Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

-

This compound

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Modulator (e.g., Acetic Acid, Formic Acid) - Optional, used to control crystal growth

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution Preparation:

-

In a glass vial, dissolve the chosen metal salt in the solvent.

-

In a separate vial, dissolve this compound in the same solvent.

-

-

Mixing:

-

Slowly add the linker solution to the metal salt solution while stirring.

-

If using a modulator, add it to the mixture at this stage.

-

-

Solvothermal Reaction:

-

Transfer the resulting mixture to a Teflon-lined autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and maintain for a set period (typically 24 to 72 hours).

-

-

Cooling and Crystal Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystals by filtration or centrifugation.

-

-

Washing and Activation:

-

Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

To activate the MOF (i.e., remove solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then heated under vacuum.

-

Drug Loading Protocol (Post-synthetic Encapsulation):

-

Activation: Ensure the synthesized MOF is fully activated to have accessible pores.

-

Drug Solution: Prepare a concentrated solution of the desired drug in a suitable solvent.

-

Incubation: Immerse the activated MOF powder in the drug solution.

-

Stirring: Gently stir the suspension for a prolonged period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.

-

Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Drying: Dry the drug-loaded MOF under vacuum.

Visualizations

Caption: General workflow for the synthesis of a flexible MOF and subsequent drug loading.

References

Application of cis-1,4-Bis(aminomethyl)cyclohexane in Pharmaceutical Intermediates: A Detailed Overview for Researchers

Introduction